N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques necessary for the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
Spectroscopic Applications
A study characterized the antiviral active molecule "N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide" to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. This research utilized density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, highlighting the compound's stability through stereo-electronic interactions confirmed by natural bond orbital analysis. The research suggests that compounds with similar structures may offer valuable insights into their vibrational spectroscopic signatures and electronic interactions, aiding in the development of antiviral agents (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Screening
Another research synthesized derivatives with a 1,2,4-triazole ring system and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This work underscores the pharmaceutical relevance of compounds featuring 1,2,4-triazole and pyridinyl groups, suggesting potential applications in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
CO2 Reduction Catalysts
Research on rhenium tricarbonyl complexes with pyridine-oxazoline ligands, related to the query compound in structural motifs, demonstrated their capability in electrocatalytic CO2 reduction. This study provides a framework for understanding how similar compounds could be applied in catalysis, specifically in environmental remediation efforts to reduce CO2 emissions (Nganga et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-6-3-7-16(11-15)22-17(27)13-28-19-24-23-18(14-5-4-8-21-12-14)26(19)25-9-1-2-10-25/h1-12H,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXGCIOJXXDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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